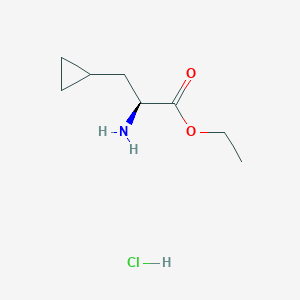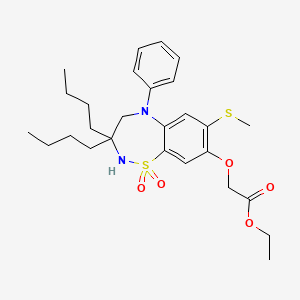![molecular formula C8H12BNO3 B12965741 [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid](/img/structure/B12965741.png)
[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C8H12BNO3 and a molecular weight of 181.0 g/mol . This compound is part of a class of organoboron compounds that have gained significant attention due to their versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
The synthesis of [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing boronic acid derivatives.
Industrial production methods for boronic acids often involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of automated combinatorial approaches can facilitate the access to a variety of boronic acid derivatives .
Análisis De Reacciones Químicas
[6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its applications in sensing and enzyme inhibition. The compound can target specific molecular pathways by binding to enzymes or receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to [6-(3-Hydroxypropyl)pyridin-3-yl]boronic acid include other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for saccharides.
Borinic acids: These compounds have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds are potent inhibitors of fibroblast growth factor receptors and have applications in cancer therapy.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.
Propiedades
Fórmula molecular |
C8H12BNO3 |
|---|---|
Peso molecular |
181.00 g/mol |
Nombre IUPAC |
[6-(3-hydroxypropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H12BNO3/c11-5-1-2-8-4-3-7(6-10-8)9(12)13/h3-4,6,11-13H,1-2,5H2 |
Clave InChI |
SIAGSMVSPSWDEP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)CCCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



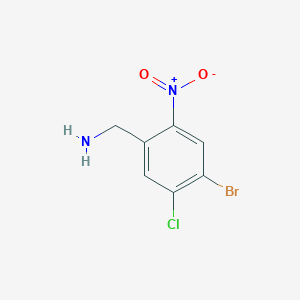
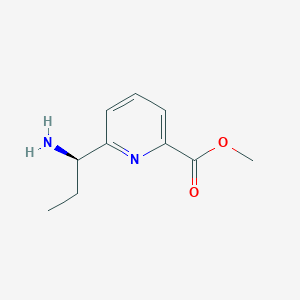



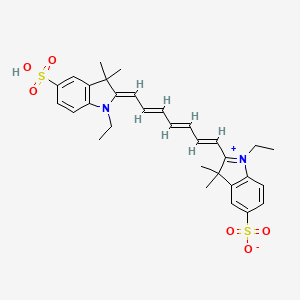
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)
